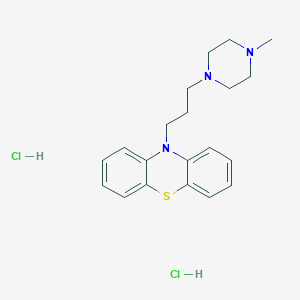
2-Deacetoxytaxinine J
概要
説明
2-Deacetoxytaxinine J is a novel diterpenoid alkaloid derived from the Taxus chinensis plant. It is a member of the taxane family, which is known for its antitumor and anti-inflammatory properties. Its unique structure and biological activity make it a promising candidate for further research and development.
科学的研究の応用
Treatment of Cancer Cells : New taxoids derived from 2-Deacetoxytaxinine J have shown potential as a new treatment for human mammary carcinoma MDR cells. Specifically, one derivative demonstrated activity at 0.1 microM when combined with paclitaxel (Botta et al., 2007).
Anticancer Activity : 2-DAT-J, a taxane diterpenoid from Himalayan yew bark, which includes this compound, exhibits significant in vitro and in vivo anticancer activity against breast cancer cell lines and normal human kidney epithelial cells (Reddy et al., 2009).
Chemical Synthesis and Analysis : A study demonstrated that DMDO-induced hydroxylation of a this compound derivative leads to highly regio- and stereospecific epoxides, indicating a potential for further chemical modification and analysis of this compound (Horiguchi et al., 2000).
New Taxane Diterpenoids : Research identified 2-Deacetoxytaxinine B, a new taxane diterpenoid found in Taxus chinensis stem bark, suggesting potential applications in pharmaceuticals and nutraceuticals (Liang et al., 1998).
作用機序
Target of Action
2-Deacetoxytaxinine J (2-DAT-J) is a taxane diterpenoid isolated from the bark of the Himalayan yew, Taxus baccata L. spp. wallichiana . It has shown significant in vitro activity against breast cancer cell lines .
Mode of Action
It is known that taxane diterpenoids, like 2-dat-j, generally work by disrupting the function of microtubules in the cell . Microtubules are a part of the cell’s cytoskeleton and are crucial for cell division. By stabilizing the microtubules, these compounds prevent them from disassembling, which in turn inhibits cell division and leads to cell death .
Biochemical Pathways
The biochemical pathways affected by 2-DAT-J are likely related to cell division and apoptosis due to its impact on microtubule function . By preventing the normal function of microtubules, 2-DAT-J disrupts the mitotic spindle apparatus, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis .
Pharmacokinetics
Like other taxanes, it is likely to have a complex pharmacokinetic profile influenced by factors such as absorption, distribution, metabolism, and excretion
Result of Action
2-DAT-J has demonstrated significant in vitro anticancer activity against breast cancer cell lines MCF-7 and MDA-MB-231 . It is thought to exert its effects by disrupting microtubule function, leading to cell cycle arrest and apoptosis .
Action Environment
The action of 2-DAT-J, like other taxanes, can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins that can affect the compound’s stability, efficacy, and action
Safety and Hazards
将来の方向性
Taxus mairei, a species from which 2-Deacetoxytaxinine J can be derived, is considered a rare species important for biodiversity conservation and demonstrates significant research and application potential in drug development and disease treatment . The challenges in the research include difficulties in extracting and synthesizing active components and the need for sustainable utilization strategies .
生化学分析
Biochemical Properties
The exact biochemical properties of 2-Deacetoxytaxinine J are not fully understood yet. It is known that taxane diterpenoids, the class of compounds to which this compound belongs, interact with various enzymes, proteins, and other biomolecules. These interactions often involve binding to specific sites on these molecules, which can alter their function and play a role in various biochemical reactions .
Cellular Effects
This compound has been reported to exhibit significant in vitro activity against breast cancer cell lines at certain concentrations
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
[(1R,3R,5S,7S,8S,9R,10R,13S)-7,9,10,13-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46O10/c1-20-28-17-27-18-29(43-22(3)38)21(2)33(36(27,7)8)34(45-24(5)40)35(46-25(6)41)37(28,9)31(44-23(4)39)19-30(20)47-32(42)16-15-26-13-11-10-12-14-26/h10-16,27-31,34-35H,1,17-19H2,2-9H3/b16-15+/t27-,28-,29+,30+,31+,34-,35+,37+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJTXBNFQDJTPL-PXORYUGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@]3([C@H](C[C@@H](C2(C)C)C[C@@H]1OC(=O)C)C(=C)[C@H](C[C@@H]3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-Deacetoxytaxinine J and where is it found?
A1: this compound is a taxane diterpenoid naturally found in various Taxus species, including Taxus yunnanensis, Taxus mairei, and Taxus media [, , ]. It is often found alongside other taxanes like taxinine, taxol, and taxuspine.
Q2: Has this compound been isolated from any specific part of the Taxus plant?
A2: Research indicates that this compound has been successfully isolated from different parts of the Taxus plant. It has been found in the seeds of Taxus mairei [], the needles of Taxus media [], and both the heartwood and twigs and leaves of Taxus chinensis var. mairei [].
Q3: What is the molecular formula and weight of this compound?
A3: While a specific molecular formula isn't explicitly provided in the research excerpts, the structure of this compound can be inferred from its name and relation to other taxanes. Further analysis using techniques like mass spectrometry would be needed to definitively determine its molecular formula and weight.
Q4: Are there any studies on the biotransformation of this compound?
A4: Yes, research has explored the biotransformation of this compound using the fungi Absidia coerulea ATCC 10738a []. This study revealed that the fungi successfully metabolized this compound, leading to the identification of new taxane derivatives.
Q5: How does the structure of this compound relate to its activity?
A5: The structure-activity relationship (SAR) of this compound has been a subject of investigation. Research focusing on the synthesis and evaluation of new taxoids derived from this compound has been conducted [, , ]. These studies aim to understand how modifications to the this compound scaffold impact its biological activity, potency, and selectivity.
Q6: What are the potential applications of this compound dimers?
A6: Researchers have explored the synthesis of paclitaxel (docetaxel) / this compound dimers []. These dimers may hold potential for various applications, but further research is needed to fully understand their properties and potential uses.
Q7: Have any specific chemical reactions involving this compound been studied?
A7: Yes, one study focused on achieving highly regio- and stereospecific hydroxylation of the C-1 position of a this compound derivative using dimethyldioxirane (DMDO) []. This type of reaction could be valuable for creating new this compound derivatives with potentially enhanced or altered biological activity.
Q8: What analytical techniques are used to study this compound?
A8: Various spectroscopic techniques, including 1D and 2D NMR, are frequently employed for the structural elucidation of this compound []. Additionally, high-resolution mass spectrometry (HRMS) is used to confirm its molecular weight and formula []. Other techniques like HPLC and TLC are used for isolation and purification [, ].
Q9: Are there any known in vitro or in vivo anticancer activities associated with this compound?
A9: While the provided abstracts don't specify the exact anticancer activities of this compound, research has explored its in vitro and in vivo anticancer activity []. This suggests that the compound might possess potential anticancer properties, but further research is needed to confirm and characterize these effects.
Q10: Has this compound been used as a starting material for synthesizing other compounds?
A10: Yes, this compound has served as a valuable starting material in the synthesis of novel taxoids [, ]. This highlights its potential as a building block for creating new compounds with potentially improved pharmaceutical properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



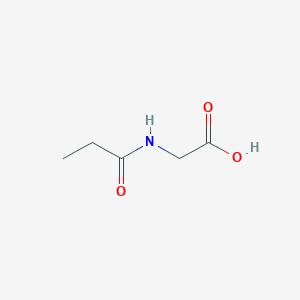
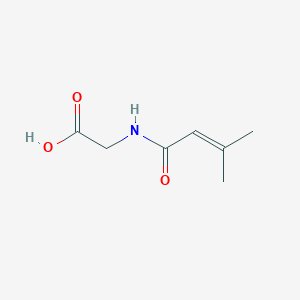



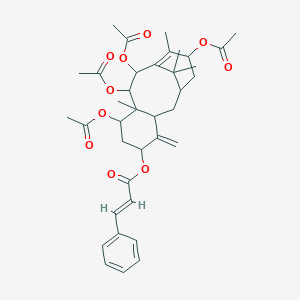


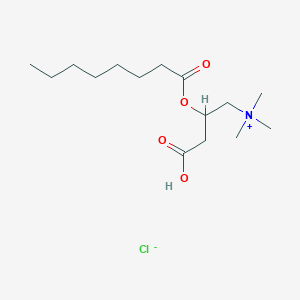

![(4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B26152.png)
